An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine: Chemical Properties, Structure, and Synthetic Considerations
An In-Depth Technical Guide to 1-(Piperidin-4-ylmethyl)piperidine: Chemical Properties, Structure, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for 1-(Piperidin-4-ylmethyl)piperidine. While this compound is noted as a synthetic intermediate, this guide compiles available data and provides generalized experimental protocols to facilitate its use and further investigation in research and development.
Chemical Properties and Structure
1-(Piperidin-4-ylmethyl)piperidine, also known by its synonym 1,4'-methylenedipiperidine, is a bicyclic diamine. Its fundamental properties are summarized below.
Table 1: Physicochemical Properties of 1-(Piperidin-4-ylmethyl)piperidine
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₂₂N₂ | [1] |
| Molecular Weight | 182.31 g/mol | [1] |
| CAS Number | 32470-52-3 | [1] |
| IUPAC Name | 1-(piperidin-4-ylmethyl)piperidine | [1] |
| SMILES | C1CCN(CC1)CC2CCNCC2 | [1] |
| Boiling Point | 260.033 °C at 760 mmHg | [2] |
| Density | 0.942 g/cm³ | [2] |
| Melting Point | Not Applicable | [2] |
| Physical State | Predicted to be a liquid at room temperature | |
| Solubility | No quantitative data available. Predicted to have good solubility in organic solvents and lower solubility in water.[3] |
Experimental Protocols
Synthesis by Reductive Amination
A plausible and efficient method for the synthesis of 1-(Piperidin-4-ylmethyl)piperidine is the reductive amination of piperidine-4-carboxaldehyde with piperidine (B6355638).
Objective: To synthesize 1-(Piperidin-4-ylmethyl)piperidine from piperidine-4-carboxaldehyde and piperidine.
Materials:
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Piperidine-4-carboxaldehyde
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Piperidine
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Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent
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Dichloromethane (DCM) or another suitable aprotic solvent
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of piperidine-4-carboxaldehyde (1.0 equivalent) in dichloromethane, add piperidine (1.0-1.2 equivalents).
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Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.
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Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to yield the crude product.
Diagram of Synthetic Workflow:
Purification
The crude product can be purified using standard laboratory techniques.
Acid-Base Extraction:
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Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Extract with an aqueous acid solution (e.g., 1 M HCl) to protonate the basic amine product, transferring it to the aqueous layer.
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Wash the aqueous layer with an organic solvent to remove non-basic impurities.
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Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the product.
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Extract the product back into an organic solvent.
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Dry the organic layer over an anhydrous salt and concentrate to yield the purified product.
Flash Column Chromatography:
For higher purity, the product can be purified by flash column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane, often with a small amount of a basic modifier like triethylamine (B128534) to prevent peak tailing).[4]
Analytical Characterization
The structure and purity of the synthesized 1-(Piperidin-4-ylmethyl)piperidine should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: [5]
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the two piperidine rings and the methylene (B1212753) bridge. The chemical shifts and coupling patterns will be indicative of the connectivity.
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¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule.
Mass Spectrometry (MS): [5]
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The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (182.31 g/mol ).
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The fragmentation pattern can provide further structural information.
Infrared (IR) Spectroscopy: [5]
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The IR spectrum will show characteristic absorption bands for C-H and C-N stretching and bending vibrations. The absence of a C=O stretching band would confirm the complete reduction of the starting aldehyde.
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no specific published data on the biological activity or involvement in signaling pathways of 1-(Piperidin-4-ylmethyl)piperidine. However, the piperidine scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities.[6] These activities include, but are not limited to, anticancer, antimicrobial, analgesic, and central nervous system (CNS) effects.
Given the structural features of 1-(Piperidin-4-ylmethyl)piperidine, it could be hypothesized to interact with various biological targets. A general workflow for the initial biological screening of such a novel compound is presented below.
Diagram of a Hypothetical In Vitro Screening Cascade:
Conclusion
1-(Piperidin-4-ylmethyl)piperidine is a readily accessible compound through standard synthetic methodologies like reductive amination. While its specific biological functions are yet to be determined, its structural similarity to a vast array of pharmacologically active molecules makes it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for its synthesis, purification, and characterization, thereby enabling its exploration by the scientific community.
References
- 1. 1-(Piperidin-4-ylmethyl)piperidine | C11H22N2 | CID 12802905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(piperidin-4-ylmethyl)piperidine | CAS#:32470-52-3 | Chemsrc [chemsrc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
